2-(Methoxymethyl)-1,3-benzothiazol-5-amine
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Overview
Description
2-(Methoxymethyl)-1,3-benzothiazol-5-amine is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a methoxymethyl group attached to the benzothiazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-1,3-benzothiazol-5-amine typically involves the reaction of 2-chloromethyl-1,3-benzothiazole with methanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the methanol displaces the chlorine atom to form the methoxymethyl group. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-1,3-benzothiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its dihydro form.
Substitution: The methoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methoxymethyl)-1,3-benzothiazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(Methoxymethyl)-1,3-benzothiazol-5-amine exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxymethyl group can enhance the compound’s binding affinity and specificity for its targets. Pathways involved may include inhibition of cell signaling cascades or disruption of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzothiazole: Similar structure but with a phenyl group instead of a methoxymethyl group.
2-Methylbenzothiazole: Contains a methyl group instead of a methoxymethyl group.
2-Chloromethylbenzothiazole: Precursor in the synthesis of 2-(Methoxymethyl)-1,3-benzothiazol-5-amine.
Uniqueness
This compound is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H10N2OS |
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Molecular Weight |
194.26 g/mol |
IUPAC Name |
2-(methoxymethyl)-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C9H10N2OS/c1-12-5-9-11-7-4-6(10)2-3-8(7)13-9/h2-4H,5,10H2,1H3 |
InChI Key |
DZHJFICTTZQLIM-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(S1)C=CC(=C2)N |
Origin of Product |
United States |
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